

Spectroscopic Profile of N-Cinnamylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Cinnamylpiperidine

Cat. No.: B15193225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cinnamylpiperidine** (1-[(*E*)-3-phenylprop-2-enyl]piperidine), a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.

Core Spectroscopic Data

The empirical formula for **N-Cinnamylpiperidine** is $C_{14}H_{19}N$, with a molecular weight of 201.31 g/mol and an exact mass of 201.151749610 Da.^{[1][2]} The spectroscopic data presented below corresponds to the (*E*)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **N-Cinnamylpiperidine**, respectively.

Table 1: 1H NMR Spectroscopic Data for **N-Cinnamylpiperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Phenyl-H
6.53	d, J = 15.8 Hz	1H	Cinnamyl-H α
6.25	dt, J = 15.8, 6.4 Hz	1H	Cinnamyl-H β
3.10	d, J = 6.4 Hz	2H	Cinnamyl-H γ
2.35 - 2.50	m	4H	Piperidine-H α
1.50 - 1.65	m	4H	Piperidine-H β
1.35 - 1.50	m	2H	Piperidine-H γ

Table 2: ^{13}C NMR Spectroscopic Data for **N-Cinnamylpiperidine**

Chemical Shift (δ) ppm	Assignment
137.5	Phenyl-C (quaternary)
132.9	Cinnamyl-C β
128.6	Phenyl-CH
127.2	Phenyl-CH
126.9	Cinnamyl-C α
126.2	Phenyl-CH
61.5	Cinnamyl-C γ
54.5	Piperidine-C α
26.0	Piperidine-C β
24.5	Piperidine-C γ

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **N-Cinnamylpiperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	Aromatic C-H Stretch
2930 - 2850	Strong	Aliphatic C-H Stretch
1650	Medium	C=C Stretch (alkene)
1600, 1495, 1450	Medium-Weak	Aromatic C=C Stretch
970	Strong	=C-H Bend (trans-alkene)
745, 695	Strong	C-H Out-of-plane Bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **N-Cinnamylpiperidine**

m/z	Relative Intensity (%)	Assignment
201	45	[M] ⁺ (Molecular Ion)
117	100	[C ₉ H ₉] ⁺ (Cinnamyl cation)
98	85	[C ₆ H ₁₂ N] ⁺ (Piperidinemethyl cation)
91	30	[C ₇ H ₇] ⁺ (Tropylium cation)
84	60	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **N-Cinnamylpiperidine** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform- d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **N-Cinnamylpiperidine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

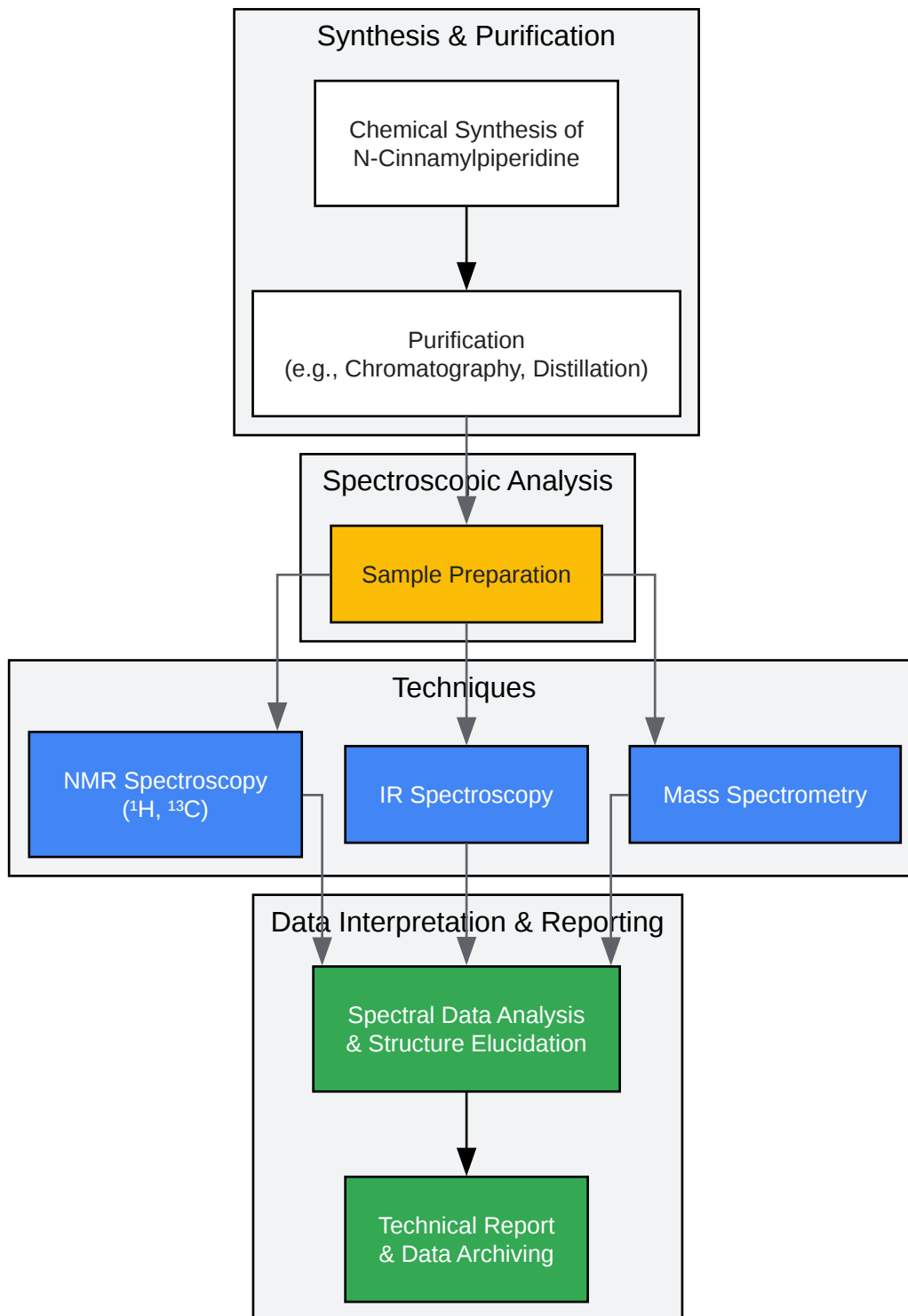
Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **N-Cinnamylpiperidine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. Gas chromatography-mass spectrometry (GC-MS) is also a common method for the analysis of such compounds.^[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **N-Cinnamylpiperidine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cinnamylpiperidine | C₁₄H₁₉N | CID 5473689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cinnamylpiperidine, (Z)- | C₁₄H₁₉N | CID 12522451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Cinnamylpiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193225#spectroscopic-data-of-n-cinnamylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

